molecular formula C15H19N3O4 B2997432 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid CAS No. 919750-10-0

6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid

Cat. No.: B2997432
CAS No.: 919750-10-0
M. Wt: 305.334
InChI Key: FZKNVANMULWFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid is a complex organic compound characterized by the presence of a quinoxaline ring system and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid typically involves the formation of the quinoxaline ring followed by the attachment of the hexanoic acid chain. One common method involves the condensation of 3-hydroxyquinoxaline with a suitable carbonyl compound under acidic conditions to form the quinoxaline core. This intermediate is then reacted with hexanoic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form quinoxaline-3-one derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline-3-one derivatives, alcohol derivatives, and various substituted quinoxaline compounds.

Scientific Research Applications

6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes or receptors, potentially inhibiting their activity. The hexanoic acid moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-3-carboxylic acid: Similar in structure but lacks the hexanoic acid moiety.

    6-aminohexanoic acid: Similar in the hexanoic acid chain but lacks the quinoxaline ring.

    3-hydroxyquinoxaline: Contains the quinoxaline ring but lacks the hexanoic acid chain.

Uniqueness

6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid is unique due to the combination of the quinoxaline ring and the hexanoic acid chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

6-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-13-10-18(12-7-4-3-6-11(12)17-13)15(22)16-9-5-1-2-8-14(20)21/h3-4,6-7H,1-2,5,8-10H2,(H,16,22)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNVANMULWFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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